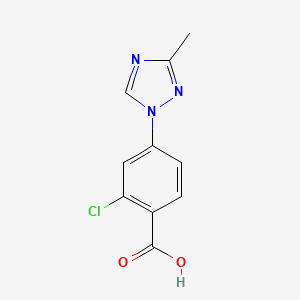
2-Methyl-2-(oxan-2-yl)propanoic acid
Vue d'ensemble
Description
2-Methyl-2-(oxan-2-yl)propanoic acid, also known as MOPA, is a compound used in various fields of research and industry due to its unique properties. It has a molecular formula of C9H16O3 .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-(oxan-2-yl)propanoic acid contains a total of 28 bonds; 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Applications De Recherche Scientifique
Medicine: Anti-Inflammatory and Analgesic Potential
“2-Methyl-2-(oxan-2-yl)propanoic acid” may have potential applications in the development of new anti-inflammatory and analgesic drugs. Its structural similarity to other propanoic acid derivatives, which are known to possess anti-inflammatory properties, suggests it could be a candidate for pharmacological studies aimed at treating conditions like arthritis or acute pain .
Agriculture: Plant Growth Regulation
In agriculture, this compound could be explored for its role as a plant growth regulator. The related compound, indole-3-acetic acid, is a well-known plant hormone involved in root initiation. Therefore, “2-Methyl-2-(oxan-2-yl)propanoic acid” might influence plant growth and development, potentially aiding in agricultural productivity .
Industrial Chemistry: Synthesis of Polymers
In industrial chemistry, this compound could serve as a monomer in the synthesis of novel polymers. Its reactive carboxylic acid group allows it to undergo polymerization, which could result in materials with unique properties suitable for various applications, from packaging to biomedical devices .
Environmental Science: Biodegradation Studies
The environmental impact of “2-Methyl-2-(oxan-2-yl)propanoic acid” could be significant. Research could focus on its biodegradation pathways and its behavior in different environmental compartments, contributing to a better understanding of its ecological footprint and how it might be safely disposed of or recycled .
Biochemistry: Enzyme Inhibition
In biochemistry, there’s potential for this compound to act as an enzyme inhibitor. Given its structure, it could interact with enzymes that recognize similar substrates, leading to applications in designing inhibitors for enzymes that are targets in diseases or in creating protective agents against pests and pathogens .
Material Science: Creation of Advanced Materials
“2-Methyl-2-(oxan-2-yl)propanoic acid” could be used in material science to create advanced materials with specific desired properties. Its incorporation into composites or coatings could enhance durability, resistance to environmental stressors, or provide other functional benefits .
Analytical Chemistry: Chromatography Standards
This compound might be used as a standard or reference material in analytical chemistry, particularly in chromatography. Its unique structure could help in the calibration of equipment or in the development of new analytical methods for detecting similar compounds in complex mixtures .
Pharmacology: Drug Metabolite Analysis
In pharmacology, “2-Methyl-2-(oxan-2-yl)propanoic acid” could be important in the study of drug metabolism. It may be a metabolite of other compounds or could be used to synthesize metabolites of pharmacological interest, aiding in the understanding of drug action and detoxification processes .
Propriétés
IUPAC Name |
2-methyl-2-(oxan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,8(10)11)7-5-3-4-6-12-7/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPDACDUJRITCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(oxan-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




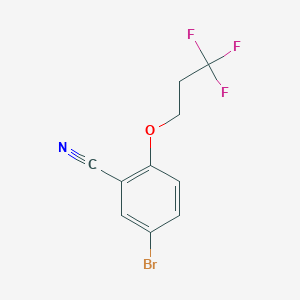

![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)
![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)

![N2-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)
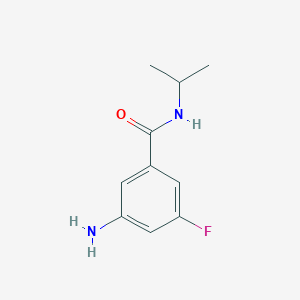
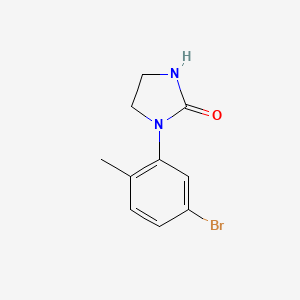
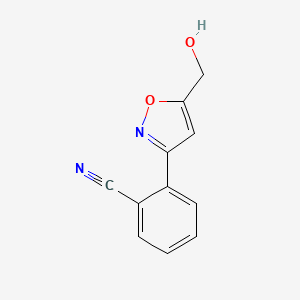
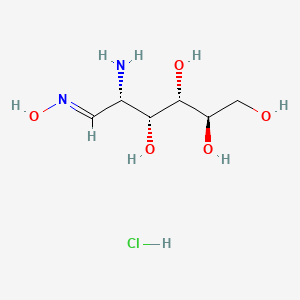
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)

